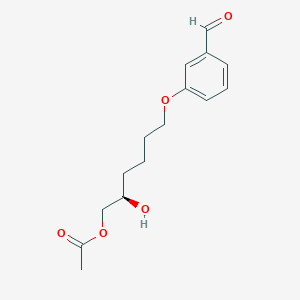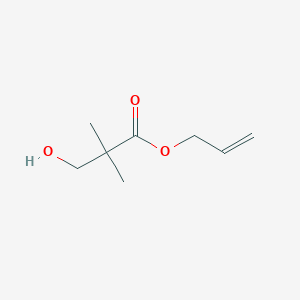![molecular formula C12H9BrN2OS B12616664 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-14-0](/img/structure/B12616664.png)
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. The presence of a bromine atom and a methoxy-phenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea.
Coupling of the Rings: The imidazole and thiazole rings are then fused together through a cyclization reaction.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The methoxy-phenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: The compound can be converted into its oxidized or reduced forms, which may have different properties and applications.
Scientific Research Applications
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-phenyl-imidazo[2,1-B]thiazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Chloro-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole: The chlorine atom may impart different chemical properties compared to bromine.
6-(3-Methoxy-phenyl)-imidazo[2,1-B]thiazole: Without the halogen atom, this compound may have different reactivity and applications.
Uniqueness
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole stands out due to the presence of both the bromine atom and the methoxy-phenyl group, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
944581-14-0 |
|---|---|
Molecular Formula |
C12H9BrN2OS |
Molecular Weight |
309.18 g/mol |
IUPAC Name |
2-bromo-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2OS/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)17-12(15)14-10/h2-7H,1H3 |
InChI Key |
RIXIEZQWTZSSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(SC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


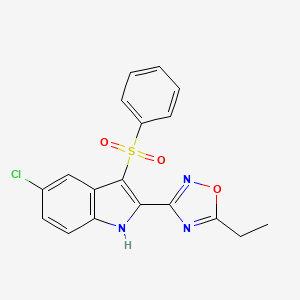
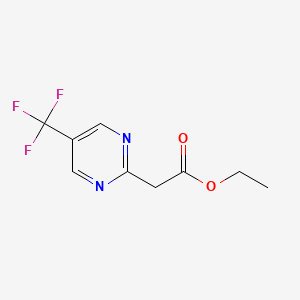
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)
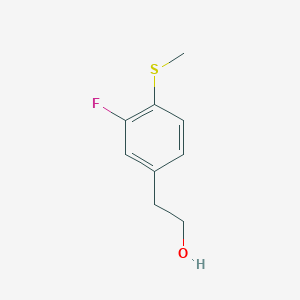

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
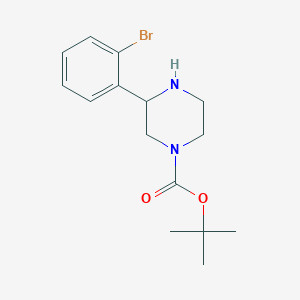
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
